molecular formula C24H22N6O2 B2822689 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-07-7

8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2822689
CAS No.: 919009-07-7
M. Wt: 426.48
InChI Key: HUZZZKVPDXFTIM-DHZHZOJOSA-N
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Description

8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with an aminophenyl group at the 8-position, a cinnamyl group at the 3-position, and methyl groups at the 1 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors, such as purine derivatives, under acidic or basic conditions to form the imidazo[2,1-f]purine skeleton.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the imidazo[2,1-f]purine core.

    Cinnamyl Substitution: The cinnamyl group is typically introduced through a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.

    Methylation: The methyl groups at positions 1 and 7 can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the cinnamyl group, potentially yielding dihydro derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Products include cinnamaldehyde and cinnamic acid derivatives.

    Reduction: Products include dihydroimidazo[2,1-f]purine derivatives.

    Substitution: Products include various acylated or sulfonated derivatives of the aminophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazo[2,1-f]purine derivatives in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential interactions with nucleic acids and proteins. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to active sites, while the cinnamyl group can enhance lipophilicity, improving cellular uptake. The imidazo[2,1-f]purine core can interact with nucleic acids, potentially disrupting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the cinnamyl group, which may reduce its lipophilicity and cellular uptake.

    3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the aminophenyl group, potentially affecting its binding affinity to biological targets.

    8-(2-aminophenyl)-3-cinnamyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methyl groups, which may influence its overall stability and reactivity.

Uniqueness

The combination of the aminophenyl, cinnamyl, and methyl groups in 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-13,15H,14,25H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZZKVPDXFTIM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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